![molecular formula C20H23Cl2NO3 B1389491 N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040690-37-6](/img/structure/B1389491.png)
N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2,4-DCPF has a wide range of applications in the field of synthetic organic chemistry. It can be used as a reagent in a variety of reactions, such as nucleophilic substitution, radical addition, and cycloaddition. It can also be used as a catalyst in reactions involving the formation of carbon-carbon bonds. Furthermore, 2,4-DCPF has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals.
Mecanismo De Acción
2,4-DCPF is a versatile compound that can be used as a reagent for a variety of reactions. The mechanism of action for these reactions is dependent on the type of reaction being performed. In nucleophilic substitution reactions, 2,4-DCPF acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This results in the formation of a new covalent bond between the two atoms. In radical addition reactions, 2,4-DCPF acts as an initiator, generating a radical species that can then react with the substrate molecule. Finally, in cycloaddition reactions, 2,4-DCPF acts as a dienophile, reacting with the diene to form a cyclic product.
Biochemical and Physiological Effects
2,4-DCPF has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and algae, as well as to have a toxic effect on certain insect species. In addition, 2,4-DCPF has been shown to have a mutagenic effect in some organisms, suggesting that it may have potential applications in the field of genetic engineering. Furthermore, 2,4-DCPF has been shown to have a mild analgesic effect in mice, suggesting that it may have potential applications in the field of pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-DCPF has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its reactivity makes it ideal for a variety of reactions. Furthermore, 2,4-DCPF is relatively stable, making it easy to store and handle. However, there are some limitations to its use in laboratory experiments. 2,4-DCPF is a potent mutagen, and its use in genetic engineering experiments must be done with caution. In addition, 2,4-DCPF is a potent insecticide, and its use in experiments involving insects must be done with appropriate safety precautions.
Direcciones Futuras
The potential applications of 2,4-DCPF are vast, and there are many potential future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of 2,4-DCPF. Additionally, further research into the biochemical and physiological effects of 2,4-DCPF may lead to new applications in the fields of genetic engineering and pain management. Finally, further research into the toxicology of 2,4-DCPF may lead to the development of safer and more effective insecticides and herbicides.
Propiedades
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)propyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO3/c1-14(26-20-9-4-15(21)11-19(20)22)12-23-16-5-7-17(8-6-16)25-13-18-3-2-10-24-18/h4-9,11,14,18,23H,2-3,10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPUPGFWDXUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)OCC2CCCO2)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



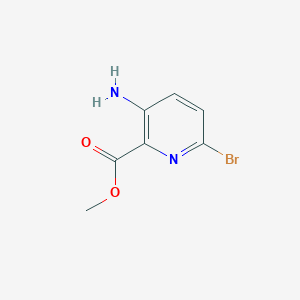
![5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid](/img/structure/B1389409.png)

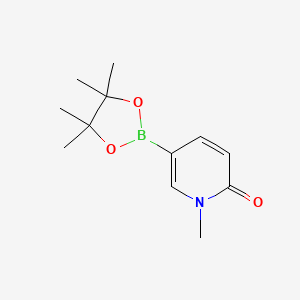
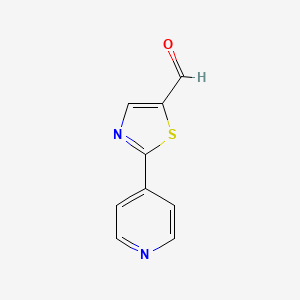
![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
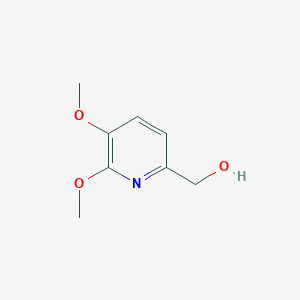
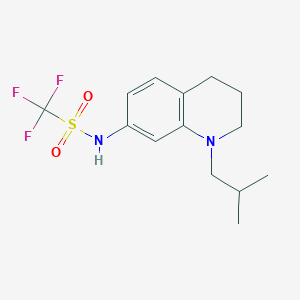
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1389420.png)
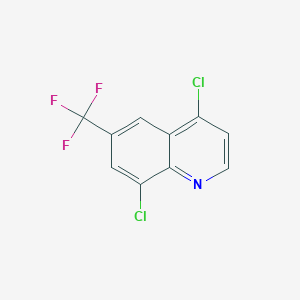

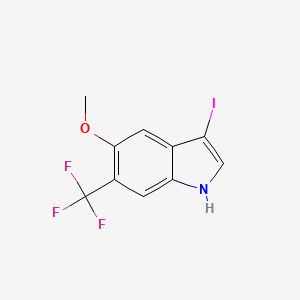

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389429.png)